molecular formula C15H27N5O2 B13090399 tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate

tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate

Cat. No.: B13090399
M. Wt: 309.41 g/mol
InChI Key: UBOXGKWTUBBJTI-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate: is a compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl group, an azepane ring, and a pyrazole moiety, making it a versatile intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield of this synthesis is approximately 59.5% .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory-scale synthesis can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and pyrazole moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In the field of medicine, this compound serves as a building block for the synthesis of potential drug candidates. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases .

Industry: The compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for applications in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the pyrazole moiety suggests potential interactions with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate is unique due to its combination of a tert-butyl group, an azepane ring, and a pyrazole moiety.

Properties

Molecular Formula

C15H27N5O2

Molecular Weight

309.41 g/mol

IUPAC Name

tert-butyl N-[1-(4-amino-2-methylpyrazol-3-yl)azepan-3-yl]carbamate

InChI

InChI=1S/C15H27N5O2/c1-15(2,3)22-14(21)18-11-7-5-6-8-20(10-11)13-12(16)9-17-19(13)4/h9,11H,5-8,10,16H2,1-4H3,(H,18,21)

InChI Key

UBOXGKWTUBBJTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCN(C1)C2=C(C=NN2C)N

Origin of Product

United States

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